Carbonic Anhydrase Inhibition Potency: Compound 28 (Target Compound) vs. Sulfonamide Analogs in the Same Study
In a 2014 study of novel benzylamine-derived sulfonamides, the target compound (reported as compound 28) demonstrated superior inhibition of human carbonic anhydrase isoforms hCA I and hCA II compared to structurally related sulfonamides 26 and 27 within the same series [1]. Compound 28 achieved Ki values of 3.68 µM against hCA I and 9.23 µM against hCA II, representing the most potent inhibitor among the sulfonamide derivatives tested [1].
| Evidence Dimension | Inhibitory potency (Ki) against human carbonic anhydrase isoforms |
|---|---|
| Target Compound Data | hCA I Ki = 3.68 µM; hCA II Ki = 9.23 µM |
| Comparator Or Baseline | Compound 26 and Compound 27 (sulfonamide derivatives from the same series, exact Ki values not specified in available abstract but reported as less potent than compound 28) |
| Quantified Difference | Compound 28 was identified as the best inhibitor against both isoforms in the series [1] |
| Conditions | Human carbonic anhydrase (hCA) isozymes hCA I and II; in vitro enzymatic assay |
Why This Matters
For researchers developing carbonic anhydrase inhibitors (relevant to glaucoma, diuretics, and anticonvulsants), this compound has demonstrated superior target engagement within a closely related analog series, making it the lead scaffold for further optimization.
- [1] Çetinkaya Y, Göçer H, Göksu S, Gülçin I. Synthesis and carbonic anhydrase isoenzymes I and II inhibitory effects of novel benzylamine derivatives. J Enzyme Inhib Med Chem. 2014;29(2):168-74. doi:10.3109/14756366.2012.763163. PMID: 23391138. View Source
